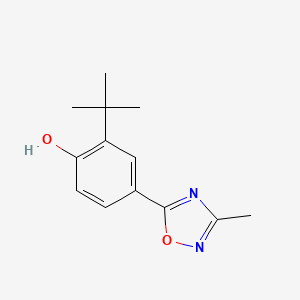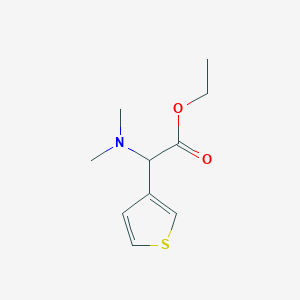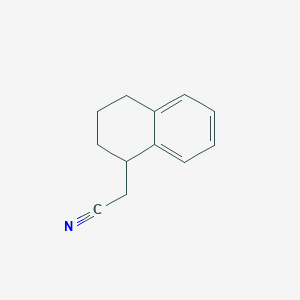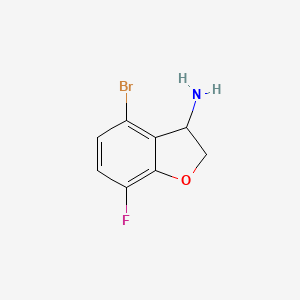
(1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine is an organic compound characterized by the presence of a trifluoromethyl group and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-furylcarboxaldehyde and trifluoroacetaldehyde.
Formation of Intermediate: The initial step involves the condensation of 3-furylcarboxaldehyde with trifluoroacetaldehyde under basic conditions to form an intermediate.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced further to form amine derivatives.
Substitution: It can participate in substitution reactions, where the trifluoromethyl group or the furan ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products:
Oxidation Products: Oxides and other oxidized derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and furan ring contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine: The enantiomer of the compound with similar structural features but different stereochemistry.
2,2,2-Trifluoroethylamine: A simpler analogue without the furan ring.
3-Furylmethylamine: A related compound with a furan ring but without the trifluoromethyl group.
Uniqueness: (1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine is unique due to the combination of the trifluoromethyl group and the furan ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H6F3NO |
|---|---|
Poids moléculaire |
165.11 g/mol |
Nom IUPAC |
(1S)-2,2,2-trifluoro-1-(furan-3-yl)ethanamine |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5H,10H2/t5-/m0/s1 |
Clé InChI |
OEXSFLKKUFUVBS-YFKPBYRVSA-N |
SMILES isomérique |
C1=COC=C1[C@@H](C(F)(F)F)N |
SMILES canonique |
C1=COC=C1C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


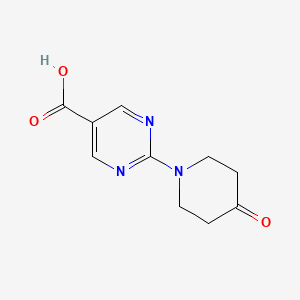
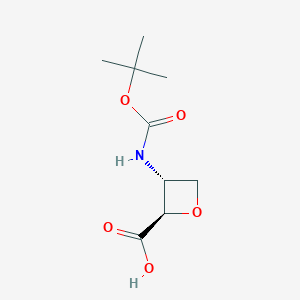

![4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B13050040.png)

